molecular formula C18H12N4O4S B12205114 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12205114
M. Wt: 380.4 g/mol
InChI Key: GDZVIXAMVSPLRZ-DHDCSXOGSA-N
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Description

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone ring, a furan ring, and a quinoxaline moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with quinoxalin-6-ylamine in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated thiazolidinone derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
  • **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide
  • **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(benzothiazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its combination of the thiazolidinone, furan, and quinoxaline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C18H12N4O4S/c23-16(21-11-3-4-13-14(8-11)20-6-5-19-13)10-22-17(24)15(27-18(22)25)9-12-2-1-7-26-12/h1-9H,10H2,(H,21,23)/b15-9-

InChI Key

GDZVIXAMVSPLRZ-DHDCSXOGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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